molecular formula C16H12ClFOS B13099742 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13099742
M. Wt: 306.8 g/mol
InChI Key: ZFYTYRQRQXPVIT-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a propyl chain linking a 3-chloro-4-fluorophenyl ketone moiety to the benzaldehyde core via a thioether (-S-) group. The compound’s structure features:

  • Thiobenzaldehyde group: A benzaldehyde with a sulfur atom replacing the oxygen in the aldehyde’s adjacent position.
  • 3-Oxopropyl bridge: A three-carbon chain with a ketone group at the third position.
  • Halogenated aromatic ring: A 3-chloro-4-fluorophenyl group, introducing electron-withdrawing substituents that influence electronic properties and reactivity.

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

2-[3-(3-chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-14-9-12(5-7-15(14)18)16(19)8-6-11-3-1-2-4-13(11)10-20/h1-5,7,9-10H,6,8H2

InChI Key

ZFYTYRQRQXPVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with thiobenzaldehyde under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 2-[3-(3-Chloro-4-fluorophenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: 2-[3-(3-Amino-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde.

Scientific Research Applications

2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde with analogs identified in the evidence:

Compound Name Molecular Formula Key Functional Groups Substituents Structural Features
2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde Not explicitly provided Thiobenzaldehyde, ketone, thioether 3-Cl, 4-F on phenyl ring Benzaldehyde core with propyl-linked halogenated aryl ketone; sulfur bridge enhances stability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Likely C₁₂H₁₀ClF₃N₂OS Pyrazole, carbaldehyde, sulfanyl 3-Cl on phenyl, CF₃ on pyrazole Pyrazole ring with trifluoromethyl and aldehyde groups; sulfanyl linker improves lipophilicity
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS•HCl Thiophene, piperidine, amide Thiophene, chloro substituents Opioid analog with thiophene moiety; structural dissimilarity but shared halogenated motifs

Key Findings:

The trifluoromethyl (-CF₃) group in the pyrazole analog () further increases electron withdrawal, which may reduce nucleophilic attack susceptibility compared to the target compound’s simpler halogenated aryl system.

Structural Flexibility :

  • The propyl ketone bridge in the target compound offers conformational flexibility, whereas the pyrazole ring in ’s compound imposes rigidity. This difference may influence binding affinities in biological targets.

Toxicity Considerations :

  • Similar to Thiophene fentanyl hydrochloride (), the toxicological profile of the target compound remains unstudied. This highlights a critical gap in safety data for halogenated and sulfur-containing aromatic aldehydes .

Synthetic and Analytical Methods :

  • Structural determination of such compounds likely employs crystallographic tools like SHELX (), which is widely used for small-molecule refinement. For example, the bond angles and torsion angles listed in could be derived via SHELXL-based refinement .

Biological Activity

2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can be represented as follows:

  • Molecular Formula : C14H12ClFOS
  • Molecular Weight : 284.76 g/mol
  • CAS Number : [not specified in search results]

This compound features a thiobenzaldehyde moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde exhibit antimicrobial properties. For instance, studies have shown that thiobenzaldehyde derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehydeS. aureus32 µg/mL
2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehydeE. coli64 µg/mL

Anticancer Activity

Several studies have explored the anticancer potential of thiobenzaldehyde derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study:
A study published in a peer-reviewed journal reported that a derivative of thiobenzaldehyde was able to reduce cell viability in MCF-7 (breast cancer) cells by 50% at a concentration of 10 µM after 48 hours of treatment. This finding suggests that structural modifications can enhance the anticancer efficacy of thiobenzaldehyde derivatives.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties exhibited by this compound. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, thus reducing inflammation markers.

The biological activities of 2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.

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